molecular formula C59H84N16O12 B12108584 Leuprelin Acetate

Leuprelin Acetate

Cat. No.: B12108584
M. Wt: 1209.4 g/mol
InChI Key: GFIJNRVAKGFPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leuprorelin acetate (also known as leuprolide acetate) is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH). It acts as a potent agonist of GnRH receptors, initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) before inducing receptor downregulation and subsequent suppression of gonadotropin secretion .

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIJNRVAKGFPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H84N16O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1209.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53714-56-0
Record name leuprolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377526
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Chemical Reactions Analysis

Key Steps:

  • Resin Loading :

    • 2-Chlorotrityl chloride (2-CTC) resin or Rink acid resin is used for anchoring the C-terminal proline residue .

    • Coupling efficiency exceeds 99% with Boc-protected amino acids under DIEA activation .

  • Peptide Chain Assembly :

    • Sequential coupling of Boc-Arg(Tos), Boc-Leu, Boc-D-Leu, Boc-Tyr(Cl₂Bzl), Boc-Ser(Bzl), Boc-Trp, Boc-His(DNP), and pyroglutamic acid (Pyr) .

    • Deprotection of Boc groups uses 30% trifluoroacetic acid (TFA) in dichloromethane (DCM) .

  • Cleavage from Resin :

    • Achieved using ≥80% TFA with scavengers (e.g., triisopropylsilane), yielding the linear nonapeptide precursor .

    • Alternative methods employ anhydrous hydrogen fluoride (HF) for cleavage, producing the peptide with 95% purity .

  • Amidation :

    • The C-terminal proline undergoes amidation with ethylamine in water using HBTU/6-Cl-HOBt as coupling reagents .

    • Side product "M+239" forms with excess ethylamine, requiring chromatographic purification .

Table 1: Critical Reaction Conditions

StepReagents/ConditionsYield/PuritySource
Resin cleavage80% TFA, 2 hrs, RT85–90%
AmidationEthylamine, HBTU, DIEA, pH 8–970–75% (post-HPLC)
Deprotection (Boc)30% TFA/DCM, 30 min>99%

Acidic Hydrolysis

  • TFA (used in synthesis) induces partial deamidation of asparagine and glutamine residues at pH < 4 .

  • Stability in PBS (pH 7.2): >24 hrs at 25°C .

Thermal Decomposition

  • Above 200°C, leuprorelin acetate decomposes into:

    • Carbon monoxide (CO)

    • Nitrogen oxides (NOₓ)

    • Charred peptide residues .

Table 2: Thermal Stability Data

ConditionObservationSource
25°C (room temp)Stable for ≥6 months
100°C (dry state)5% degradation after 48 hrs

Metabolic Reactions

In vivo, leuprorelin acetate undergoes enzymatic hydrolysis by peptidases, producing metabolites:

  • Pentapeptide (Metabolite I) : Pyr-His-Trp-Ser-Tyr .

  • Tripeptides (Metabolites II/III) : D-Leu-Leu-Arg and Pro-NHEt .

  • Dipeptide (Metabolite IV) : Arg-Pro .

Table 3: Major Metabolites in Humans

MetaboliteStructureHalf-Life (hrs)Source
IPyr-His-Trp-Ser-Tyr6–8
IID-Leu-Leu-Arg2–3
IIIPro-NHEt1.5

Side Reactions and Impurities

  • Ethylamine Adducts : Excess ethylamine during amidation generates byproducts requiring HPLC purification .

  • Oxidation : Tryptophan and tyrosine residues oxidize under prolonged light exposure, necessitating storage in amber vials .

Stability in Formulations

  • Depot Formulations : Poly(lactic-co-glycolic acid) (PLGA) microspheres sustain release over 1–6 months via ester hydrolysis .

  • pH Sensitivity : Degrades rapidly at pH > 8 due to deamidation and β-elimination .

Scientific Research Applications

Clinical Applications

Leuprolide acetate has several established clinical applications:

  • Prostate Cancer : It is widely used in androgen deprivation therapy for advanced prostate cancer. Studies have shown significant reductions in prostate-specific antigen levels and improved quality of life for patients undergoing treatment with leuprolide acetate .
  • Endometriosis : Leuprolide acetate is effective in reducing endometriotic lesions and alleviating associated pelvic pain. Treatment typically lasts up to six months due to potential side effects related to estrogen suppression .
  • Uterine Fibroids : It is utilized preoperatively to decrease fibroid size and improve surgical outcomes. Clinical trials have reported a mean reduction in uterine volume by approximately 67% .
  • Central Precocious Puberty : Leuprolide acetate helps delay the onset of secondary sexual characteristics in children, thereby promoting appropriate growth and development .
  • Other Investigational Uses : Emerging research indicates potential applications for leuprolide acetate in treating conditions like polycystic ovary syndrome, functional bowel disease, and even Alzheimer's disease .

Case Study 1: Prostate Cancer Management

A 63-year-old male with advanced prostate cancer received leuprolide acetate as part of his treatment regimen. Following administration, his prostate-specific antigen levels significantly decreased, indicating effective hormonal control over the cancer progression. The treatment was well-tolerated, with manageable side effects .

Case Study 2: Endometriosis Treatment

A clinical study involving women with endometriosis demonstrated that leuprolide acetate effectively reduced endometriotic lesions and improved symptoms such as dysmenorrhea and dyspareunia. The majority of participants reported significant pain relief after six months of therapy .

Comparative Efficacy

Recent studies have compared the efficacy and safety profiles of different formulations of leuprolide acetate. For instance, the efficacy between generic versions like Boennuokang® and branded versions like Enantone® has been evaluated, showing comparable results in managing prostate cancer symptoms while highlighting variations in patient responses based on formulation .

Safety Profile

While leuprolide acetate is generally well-tolerated, it can lead to side effects such as hot flashes, decreased libido, and potential long-term impacts on bone density due to estrogen suppression. Monitoring is essential during treatment to manage these effects appropriately .

Mechanism of Action

Leuprelin Acetate acts as a potent agonist of the GnRH receptor. By binding to this receptor, it initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). prolonged activation leads to downregulation of these hormones, resulting in decreased production of sex steroids like testosterone and estradiol . This mechanism is crucial for its therapeutic effects in hormone-dependent conditions.

Comparison with Similar Compounds

Chemical and Physical Properties

  • Molecular Formula : C₅₉H₈₄N₁₆O₁₂·C₂H₄O₂ (with a molecular weight of ~1,269.45 g/mol) .
  • Structure: The peptide sequence includes substitutions at key positions (e.g., D-amino acids) to enhance stability and prolong activity. The SMILES notation confirms its complex structure, featuring multiple amino acid residues and an acetate counterion .
  • Solubility: Highly soluble in water and acetic acid, slightly soluble in ethanol, and hygroscopic in nature .

Comparison with Similar Compounds

Leuprorelin acetate belongs to the GnRH agonist class, which includes triptorelin, goserelin acetate, and buserelin. Below is a detailed comparison based on structural, pharmacokinetic, and clinical parameters.

Structural and Functional Differences

While all GnRH agonists share a peptide backbone, substitutions at specific residues modulate their pharmacokinetic profiles:

  • Leuprorelin acetate : Features a D-leucyl substitution at position 6 and ethylamide termination at position 10, enhancing receptor binding and prolonging half-life .
  • Triptorelin : Contains D-tryptophan at position 6, contributing to its prolonged activity .
  • Goserelin acetate : Utilizes a D-serine substitution and a hydrophilic biodegradable matrix for sustained release .

Pharmacokinetic Profiles

Parameter Leuprorelin Acetate Triptorelin Goserelin Acetate
Half-life 3–4 hours (immediate) ~7.6 hours ~4 hours
Dosing Frequency 1-, 3-, or 6-month depot 1- or 3-month depot 1- or 3-month implant
Bioavailability >90% (subcutaneous) ~80% (intramuscular) ~90% (subcutaneous)
Metabolism Peptidase cleavage Hepatic and renal Peptidase cleavage

Sources:

Regulatory Status

  • Leuprorelin acetate : Approved by the FDA for CPP and prostate cancer, with multiple guidance documents addressing quality control .
  • Triptorelin : FDA-approved for advanced prostate cancer, with guidelines emphasizing dose optimization .
  • Goserelin acetate : Indicated for prostate and breast cancer, with specific storage requirements for implant stability .

Biological Activity

Leuprelin acetate, a synthetic analog of gonadotropin-releasing hormone (GnRH), is primarily used in clinical settings for the management of hormone-sensitive conditions such as prostate cancer, endometriosis, and precocious puberty. Its biological activity is characterized by its ability to modulate hormone levels through its action on the pituitary gland, leading to decreased production of sex hormones.

This compound acts as a potent agonist at the GnRH receptor, initially stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it leads to downregulation of GnRH receptors, resulting in decreased secretion of these hormones and subsequent suppression of sex steroid production. This mechanism is crucial in conditions where hormone suppression is beneficial.

Prostate Cancer

This compound is widely employed in androgen deprivation therapy (ADT) for prostate cancer. Studies have shown significant reductions in serum testosterone and prostate-specific antigen (PSA) levels following treatment.

Study Patient Group Testosterone Reduction PSA Reduction
160 patients-305.50 ng/dl (M12)-11.89 ng/ml (M12)
81 patients≤100 ng/dl (48 weeks)Not specified
VariousSignificant suppressionEffective in ADT

In a comparative study, both Boennuokang® and Enantone® formulations demonstrated similar efficacy in reducing testosterone and PSA levels over a 12-month period, indicating their effectiveness in managing advanced prostate cancer .

Endometriosis

This compound is also utilized in treating endometriosis by inducing a hypoestrogenic state, which alleviates symptoms associated with the disease. The drug's ability to suppress estrogen production leads to reduced endometrial tissue growth.

Precocious Puberty

In pediatric cases, this compound is prescribed for central precocious puberty (CPP). A regimen involving monthly injections has shown effectiveness in normalizing growth patterns and delaying further sexual maturation.

Case Studies

  • Prostate Cancer Management : A 63-year-old male patient treated with this compound experienced significant decreases in both PSA and testosterone levels after initiating therapy. Following treatment, his PSA dropped from 112 ng/ml to below detectable levels over several months .
  • Endometriosis Treatment : A clinical trial involving women with endometriosis reported that patients receiving this compound showed marked improvement in pain scores and quality of life assessments after 6 months of treatment .
  • Treatment of Pedophilia : A case study highlighted the use of this compound in managing sexual offenders with pedophilia, demonstrating its potential role as an adjunctive therapy to psychological interventions .

Adverse Effects

While this compound is effective, it is not without side effects. Common adverse reactions include:

  • Hot flashes
  • Impotence
  • Fatigue
  • Injection site reactions (e.g., pain, swelling)

Rare but severe reactions include skin ulcerations and granulomas at injection sites .

Q & A

Q. What analytical methods are recommended for characterizing the purity and identity of Leuprorelin Acetate in preclinical studies?

Methodological Answer:

  • Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, ensuring a mobile phase optimized for peptide separation (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
  • Confirm identity via mass spectrometry (LC-MS/MS) to verify molecular weight and fragmentation patterns.
  • Reference USP standards for acceptance criteria (purity ≥97.0%) and validation parameters (linearity, precision, accuracy) .
  • Document all protocols in the "Methods" section, including equipment specifications and calibration standards, to ensure reproducibility .

Q. How should researchers design in vivo experiments to evaluate the pharmacokinetics of Leuprorelin Acetate?

Methodological Answer:

  • Use rodent models (e.g., Sprague-Dawley rats) with subcutaneous administration to mimic clinical delivery routes.
  • Collect serial blood samples at predefined intervals (0, 1, 4, 8, 24, 72 hours) and quantify plasma levels via ELISA or radioimmunoassay.
  • Include control groups receiving placebo or comparator analogs.
  • Statistical analysis should account for inter-subject variability using non-compartmental modeling (e.g., WinNonlin®) .

Advanced Research Questions

Q. How can contradictory data on Leuprorelin Acetate’s half-life in different studies be resolved?

Methodological Answer:

  • Conduct a systematic review (PRISMA guidelines) to identify confounding variables, such as assay sensitivity, species-specific metabolism, or formulation differences .
  • Perform meta-regression analysis to assess the impact of study design (e.g., sample size, dosing regimens) on reported half-life values.
  • Validate findings using a harmonized protocol across multiple labs to isolate methodological inconsistencies .

Q. What strategies are effective for integrating multi-omics data to study Leuprorelin Acetate’s mechanism of action in hormone-sensitive cancers?

Methodological Answer:

  • Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR) datasets to map signaling pathways (e.g., GnRH receptor activation).
  • Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis and network modeling.
  • Address batch effects and normalization biases via ComBat or similar algorithms .
  • Publish raw data in repositories like NCBI GEO to enable cross-validation .

Data Presentation & Reproducibility

Q. What are the best practices for presenting thermodynamic and kinetic data on Leuprorelin Acetate in publications?

Methodological Answer:

  • Report Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) values with standard deviations from triplicate experiments.
  • Use tables formatted per ACS style guidelines (e.g., Table 1) and reference NIST data for validation .
  • Include raw chromatograms and spectral data in supplementary materials with detailed legends .

Q. Table 1: Example Thermodynamic Data for Leuprorelin Acetate

ParameterValue (Mean ± SD)MethodReference
ΔH (kJ/mol)1543 ± 5.0EIAE
Purity (%)99.2 ± 0.8HPLC-UV

Q. How can researchers ensure experimental reproducibility in studies involving Leuprorelin Acetate?

Methodological Answer:

  • Adhere to ARRIVE guidelines for in vivo studies, detailing animal housing conditions, randomization, and blinding .
  • Provide step-by-step protocols for synthesis and purification in supplementary files, including troubleshooting notes (e.g., solvent optimization for lyophilization) .
  • Use certified reference materials (CRMs) for calibration and inter-laboratory comparisons .

Ethical & Reporting Standards

Q. What ethical considerations are critical when designing clinical trials with Leuprorelin Acetate?

Methodological Answer:

  • Obtain informed consent highlighting risks of hormone suppression (e.g., osteoporosis in prostate cancer trials).
  • Register trials prospectively on ClinicalTrials.gov and adhere to CONSORT reporting standards for transparency .
  • Disclose conflicts of interest and funding sources in the "Acknowledgments" section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.